molecular formula C6H13FN2 B8717176 2-(Fluoromethyl)-1-methylpiperazine

2-(Fluoromethyl)-1-methylpiperazine

Cat. No.: B8717176
M. Wt: 132.18 g/mol
InChI Key: FNZZDRCKDGOFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fluoromethyl)-1-methylpiperazine dihydrochloride (CAS 141108-64-7) is a chemical compound with the molecular formula C6H15Cl2FN2 and a molecular weight of 205.10 . This piperazine derivative serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules for biological evaluation. While specific applications for this base compound are not extensively published, recent scientific literature highlights the strategic importance of fluoromethyl-substituted piperazine derivatives. A key area of research involves the development of positron emission tomography (PET) radioligands for imaging the colony-stimulating factor 1 receptor (CSF1R), a key biomarker for neuroinflammation in conditions like Alzheimer's disease and multiple sclerosis . In this context, a closely related 4-fluoromethyl analog (Psa374) was designed as a high-affinity CSF1R inhibitor with the potential for labeling with fluorine-18, offering a longer half-life for extended PET imaging studies . The incorporation of a fluoromethyl group, as seen in this compound, is a critical strategy in drug discovery to modulate a molecule's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its potential as a diagnostic or therapeutic agent . This compound provides researchers with a valuable starting material for the exploration of novel CSF1R inhibitors and other biologically active small molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

2-(fluoromethyl)-1-methylpiperazine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-8-5-6(9)4-7/h6,8H,2-5H2,1H3

InChI Key

FNZZDRCKDGOFLN-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1CF

Origin of Product

United States

Synthetic Methodologies for 2 Fluoromethyl 1 Methylpiperazine and Its Analogues

De Novo Synthesis Approaches

The construction of the 2-(fluoromethyl)-1-methylpiperazine ring system can be approached through various synthetic strategies, ranging from classical organic reactions to more modern, environmentally conscious methods.

Conventional Organic Synthesis Routes

Conventional approaches to the synthesis of 2-substituted piperazines often involve multi-step sequences starting from readily available precursors. While a direct synthesis for this compound is not extensively documented, analogous routes for similar 2-substituted piperazines can be adapted. A plausible strategy could involve the cyclization of a suitably functionalized diamine precursor.

One potential pathway begins with the synthesis of a key intermediate, an N1-methylated diamine bearing a latent fluoromethyl group or a precursor that can be converted to it. For instance, starting from a chiral amino acid, a series of protection, reduction, and substitution reactions could yield a diamine poised for cyclization. A key challenge in this approach is the introduction of the fluoromethyl group, which can be achieved through nucleophilic fluorination of a corresponding hydroxymethyl or sulfonate--substituted precursor.

Another conventional method involves the modification of a pre-existing piperazine (B1678402) ring. For example, direct C-H functionalization of 1-methylpiperazine (B117243) at the C-2 position is a theoretical possibility, though achieving selectivity and controlling the reaction conditions can be challenging.

Starting MaterialKey TransformationIntermediateFinal Step
Chiral Amino AcidMulti-step synthesisN-methylated diamine with a C2 precursorCyclization and fluorination
1-MethylpiperazineC-H functionalizationLithiated piperazineReaction with a fluoromethylating agent

Development of Green Chemistry Methodologies for Piperazine Derivatives

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. For piperazine derivatives, this has included the use of photocatalysis and other green chemistry techniques.

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of amines, including piperazines. This approach avoids the use of harsh reagents and can often be performed under mild conditions. A potential green synthesis of this compound could involve the photocatalytic C-H fluoromethylation of 1-methylpiperazine. This would likely involve the generation of a piperazine radical cation, which could then react with a suitable fluoromethyl source.

Chiral Synthesis and Stereocontrol Strategies

The presence of a stereocenter at the C-2 position of this compound necessitates the use of chiral synthesis and stereocontrol strategies to obtain enantiomerically pure forms of the compound, which is often crucial for its biological activity.

Enantioselective Preparation of 2-Substituted Piperazines

Several methods have been developed for the enantioselective synthesis of 2-substituted piperazines. One common strategy involves the use of chiral pool starting materials, such as α-amino acids. For example, a chiral amino acid can be converted into a chiral diamine, which is then cyclized to form the piperazine ring, preserving the stereochemistry at the C-2 position.

Another powerful approach is asymmetric catalysis. This can involve the use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. For instance, asymmetric hydrogenation of a pyrazine precursor or an asymmetric cyclization reaction can lead to the formation of an enantioenriched 2-substituted piperazine.

StrategyDescriptionKey Advantage
Chiral Pool SynthesisUtilization of readily available chiral starting materials like amino acids.Predictable stereochemistry.
Asymmetric CatalysisEmployment of chiral catalysts to induce enantioselectivity in a key reaction step.High enantiomeric excesses can be achieved.

Control of Stereochemistry in Fluoromethylation Processes

Controlling the stereochemistry during the introduction of the fluoromethyl group is a critical aspect of the synthesis. If the fluoromethyl group is introduced into a prochiral center, an asymmetric fluoromethylation reaction is required.

Recent advances in catalysis have led to the development of enantioselective fluoromethylation reactions. These reactions often employ chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, to deliver the fluoromethyl group to the substrate in a stereocontrolled manner. While specific examples for the fluoromethylation of piperazine precursors are limited, the principles of asymmetric catalysis can be applied to this system.

Derivatization and Functionalization Strategies

Once the this compound core has been synthesized, it can be further modified through various derivatization and functionalization reactions to explore structure-activity relationships and optimize its properties.

The secondary amine at the N-4 position of the piperazine ring is a common site for derivatization. It can be acylated, alkylated, or arylated to introduce a wide variety of substituents. These modifications can significantly impact the biological activity of the molecule. For example, the introduction of an aromatic or heteroaromatic group at the N-4 position is a common strategy in the design of bioactive piperazine derivatives.

Functionalization can also occur at other positions on the piperazine ring, although this is generally more challenging. C-H functionalization of the piperazine ring, as mentioned earlier, can be used to introduce substituents at other carbon atoms, although regioselectivity can be an issue.

PositionType of ReactionPotential Substituents
N-4Acylation, Alkylation, ArylationAcyl groups, alkyl chains, aromatic and heteroaromatic rings
C-3, C-5, C-6C-H FunctionalizationAlkyl, aryl groups

N-Alkylation of the Piperazine Ring

The final step in the synthesis of this compound would likely involve the selective methylation of the nitrogen atom at the 1-position of a 2-(fluoromethyl)piperazine precursor. N-alkylation of piperazines is a well-established transformation that can be achieved through several reliable methods, including reductive amination and direct alkylation with methylating agents.

Reductive amination is a common and effective method for N-methylation. This process typically involves the reaction of the secondary amine on the piperazine ring with formaldehyde, or a formaldehyde equivalent, to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the N-methylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Another widely used technique is the Eschweiler-Clarke reaction, which utilizes a mixture of formaldehyde and formic acid. In this reaction, formaldehyde forms the iminium ion, and formic acid serves as the hydride donor for the reduction. This method is particularly advantageous as it is performed under mild conditions and avoids the use of metal-based reducing agents.

Direct alkylation using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base is also a viable strategy. The base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the acid generated during the reaction. Care must be taken to control the stoichiometry to prevent over-alkylation, which could lead to the formation of a quaternary ammonium (B1175870) salt, especially if the second nitrogen atom is unprotected.

Method Reagents Typical Conditions Notes
Reductive AminationFormaldehyde (aq.), Sodium triacetoxyborohydrideDichloromethane (DCM) or 1,2-Dichloroethane (DCE), Room TemperatureHigh yields, mild conditions, compatible with many functional groups.
Eschweiler-ClarkeFormaldehyde, Formic AcidHeating (reflux)Metal-free, simple workup.
Direct AlkylationMethyl iodide, TriethylamineAcetonitrile (B52724) (ACN) or Tetrahydrofuran (THF), Room Temperature to 50°CRequires careful control of stoichiometry to ensure mono-methylation.

Introduction of Diverse Substituents on the Piperazine Ring

The introduction of various substituents onto the piperazine ring allows for the extensive exploration of structure-activity relationships. For a this compound scaffold, the most accessible position for further diversification is the nitrogen atom at the 4-position (N4). This secondary amine can be functionalized through a multitude of reactions.

N-Arylation: The attachment of aryl or heteroaryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction typically employs a palladium catalyst with a suitable phosphine ligand to couple the piperazine nitrogen with an aryl halide or triflate. Alternatively, nucleophilic aromatic substitution (SNAr) can be used if the aryl ring is sufficiently electron-deficient (e.g., containing nitro or cyano groups). nih.gov

N-Acylation and Sulfonylation: The N4-amine can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like HATU or EDC) to form amides. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are generally high-yielding and tolerant of a wide range of functional groups.

N-Alkylation: As with the N1-position, the N4-position can be alkylated using various alkyl halides or through reductive amination with different aldehydes or ketones, leading to a diverse set of N-alkylated analogues. nih.govnih.gov

Reaction Type Reagents Catalyst/Conditions Product Type
Buchwald-Hartwig AminationAryl bromide/iodide, Sodium tert-butoxidePd₂(dba)₃, BINAP or other phosphine ligand, Toluene, heatN-Arylpiperazine
Nucleophilic Aromatic Substitution (SNAr)Electron-deficient fluoro/chloro-arene, K₂CO₃Dimethyl sulfoxide (DMSO), heatN-Arylpiperazine
AcylationAcyl chloride, TriethylamineDichloromethane (DCM), 0°C to Room TemperatureN-Acylpiperazine (Amide)
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃1,2-Dichloroethane (DCE), Room TemperatureN-Alkylpiperazine

Synthesis of Novel Analogs with Modified Side Chains

The synthesis of novel analogs can be achieved by modifying the side chains attached to the piperazine core. This can involve alterations to the C2-fluoromethyl group or the substituents on the nitrogen atoms.

One approach to modifying the C2 side chain involves starting from a different fluorinated building block. For instance, instead of a fluoromethyl group, a difluoromethyl or trifluoromethyl group could be incorporated by using the corresponding fluorinated precursors in the initial ring-forming reactions. The synthesis of 2-(trifluoromethyl)piperazines has been reported, often starting from aziridines or via diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to α-amino sulfinylimines. acs.orgthieme-connect.com A similar strategy could be envisioned for fluoromethyl analogues.

Modification of the N1-substituent is another key strategy. While this article focuses on the N-methyl derivative, replacing the methyl group with larger alkyl chains, cycloalkyl groups, or functionalized alkyl groups (e.g., containing ethers, alcohols, or esters) can be readily achieved using the N-alkylation methods described previously, simply by varying the alkylating agent or the aldehyde/ketone used in reductive amination.

The greatest diversity is often generated by modifying the side chain at the N4-position. A common strategy in medicinal chemistry involves introducing complex side chains via alkylation or acylation to modulate pharmacological properties. For example, coupling the N4-amine with various carboxylic acids can introduce a vast array of functionalities.

Analog Type Synthetic Strategy Key Reagents/Precursors Example Side Chain
Modified C2-SubstituentDe novo ring synthesis2-(Trifluoromethyl)-N-nosylaziridine-CF₃
Modified N1-SubstituentN-Alkylation of 2-(fluoromethyl)piperazineEthyl iodide, Propyl aldehyde-CH₂CH₃, -CH₂CH₂CH₃
Modified N4-SubstituentN-Alkylation of this compoundBenzyl bromide-CH₂Ph
Modified N4-SubstituentN-Acylation of this compound4-Chlorobenzoyl chloride-C(O)-(p-Cl)Ph

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of a substituted piperazine like 2-(fluoromethyl)piperazine is crucial for synthesizing specific isomers. The primary challenge lies in differentiating between the two nitrogen atoms and the various C-H bonds on the ring.

Regioselective N-Functionalization: The two nitrogen atoms in 2-(fluoromethyl)piperazine are electronically and sterically distinct, which can be exploited for regioselective reactions. The N1-nitrogen is adjacent to the electron-withdrawing fluoromethyl group, making it less nucleophilic than the N4-nitrogen. Therefore, under carefully controlled conditions (e.g., using one equivalent of an electrophile), reactions like acylation or sulfonylation may preferentially occur at the more nucleophilic N4-position. For sequential functionalization, an orthogonal protection strategy is often employed. For example, one nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, allowing the other nitrogen to be functionalized selectively. The Boc group can then be removed under acidic conditions to allow for subsequent modification at the newly deprotected site.

Regioselective C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine ring is a more advanced strategy. Regioselectivity can be achieved through directed metalation. For instance, if the N4-position is protected with a directing group like a Boc group, treatment with a strong base such as sec-butyllithium in the presence of a ligand like TMEDA can lead to deprotonation (lithiation) at the adjacent C3 or C5 positions. The resulting organolithium species can then be trapped with an electrophile to introduce a new substituent. The presence of the C2-fluoromethyl group would likely influence the regioselectivity of this deprotonation, potentially favoring the C3 position.

Functionalization Technique Key Principle Target Position
N-Alkylation/AcylationOrthogonal ProtectionUse of protecting groups (e.g., Boc) to differentiate the two nitrogen atoms.N1 or N4
N-Alkylation/AcylationElectronic DifferentiationExploiting the different nucleophilicity of N1 (less reactive) and N4 (more reactive).Preferentially N4
C-H FunctionalizationDirected ortho-Metalation (DoM)A directing group (e.g., N-Boc) facilitates deprotonation at an adjacent carbon atom.C3 and/or C5

Structural Elucidation and Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 2-(Fluoromethyl)-1-methylpiperazine, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would be instrumental in confirming its structure.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The N-methyl group is anticipated to produce a singlet, a characteristic feature for methyl groups attached to a nitrogen atom. The protons of the piperazine (B1678402) ring will appear as a series of multiplets due to complex spin-spin coupling. The fluoromethyl group protons are predicted to resonate as a doublet due to coupling with the adjacent fluorine atom.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
N-CH₃2.2 - 2.4Singlet-
Piperazine Ring Protons2.3 - 3.0Multiplets-
-CH₂F4.4 - 4.6DoubletJH-F ≈ 47
Piperazine CH at C22.8 - 3.1Multiplet-

Note: Predicted values are based on the analysis of analogous compounds.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon of the N-methyl group is expected to appear in the upfield region. The piperazine ring carbons will show distinct signals, with those adjacent to the nitrogen atoms being shifted downfield. The fluoromethyl carbon is anticipated to be significantly influenced by the electronegative fluorine atom, resulting in a downfield shift and a characteristic one-bond carbon-fluorine coupling.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Coupling Constant (Hz)
N-CH₃~46-
Piperazine C3, C5~55-
Piperazine C6~50-
Piperazine C2~60-
-CH₂F80 - 85JC-F ≈ 170-180

Note: Predicted values are based on the analysis of analogous compounds.

Fluorine-19 (¹⁹F) NMR for Fluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a triplet, resulting from the coupling with the two adjacent protons of the fluoromethyl group. The chemical shift of this signal provides a definitive confirmation of the presence and electronic environment of the fluorine atom. The typical chemical shift range for a fluoromethyl group attached to a saturated carbon is around -210 to -230 ppm relative to CFCl₃.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, advanced two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the proton network within the piperazine ring. An HSQC spectrum would correlate each proton to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the position of the fluoromethyl and methyl groups on the piperazine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the C-H, C-N, and C-F bonds. The aliphatic C-H stretching vibrations of the methyl and piperazine methylene (B1212753) groups are anticipated in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring are expected to appear in the 1100-1300 cm⁻¹ range. A strong absorption band, characteristic of the C-F stretching vibration, is predicted to be in the region of 1000-1100 cm⁻¹.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (aliphatic)2800 - 3000Strong
C-N Stretch1100 - 1300Medium-Strong
C-F Stretch1000 - 1100Strong
CH₂ Bend1440 - 1480Medium

Note: Predicted values are based on the analysis of analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula with a high degree of confidence. nih.gov For this compound (C₆H₁₃FN₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

The protonated molecule, [M+H]⁺, would be the primary ion observed in positive-ion mode ESI-HRMS. The theoretical exact mass of this ion can be calculated with high precision. Fragmentation analysis via tandem MS (MS/MS) would reveal characteristic neutral losses and product ions, confirming the connectivity of the molecule. Expected fragmentation pathways include the loss of the fluoromethyl group (-CH₂F), cleavage of the piperazine ring, and loss of the N-methyl group.

Table 2: HRMS Data for this compound

SpeciesFormulaTheoretical m/z
Protonated Molecule [M+H]⁺C₆H₁₄FN₂⁺133.11355
FragmentC₅H₁₁N₂⁺100.09170
FragmentC₅H₁₀FN⁺103.07915

Note: m/z values are calculated based on the most abundant isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique used for the separation, identification, and quantification of compounds in complex mixtures. nih.gov It is widely applied in pharmacokinetic and biodistribution studies of drug prototypes. nih.gov

For the analytical profiling of this compound, a reversed-phase LC method would typically be employed, using a C18 column with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). nih.gov The mass spectrometer, often a triple-quadrupole or QTOF instrument, would be operated in a multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode for quantitative analysis. nih.govnih.gov This involves selecting the precursor ion (the protonated molecule, m/z 133.1) and monitoring its transition to one or more specific product ions after collision-induced dissociation.

Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value / Condition
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2-0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 133.1
Product Ions (Q3) Specific fragments (e.g., m/z 100.1, 85.1)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. The utility of this technique depends on the presence of chromophores—functional groups capable of absorbing light in the 200–800 nm range.

This compound is a saturated heterocyclic amine. Its structure lacks significant chromophores like aromatic rings or conjugated double bonds. Therefore, it is not expected to exhibit strong absorption in the standard UV-Vis region. researchgate.net Any observed absorption would likely be due to weak n→σ* transitions occurring at wavelengths below 200 nm, which are often beyond the range of standard laboratory spectrophotometers. nist.gov

In some cases, protonation of the piperazine nitrogen atoms in an acidic medium can lead to a very weak absorption maximum near 200 nm. For instance, the hydrochloride salt of the related compound 2-Fluorophenylpiperazine (2-FPP.HCl) shows a maximum absorbance at 202 nm. unodc.org However, for the neutral compound in a standard solvent like methanol (B129727) or water, significant UV-Vis activity would not be anticipated.

Table 4: Predicted UV-Vis Spectroscopic Properties for this compound

PropertyPredicted Characteristic
Chromophore None significant (saturated amine)
Expected λmax (in neutral solvent) No significant absorption > 200 nm
Expected Molar Absorptivity (ε) Very low
Possible λmax (in acidic media) ~200-205 nm (weak)

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic characteristics of chemical compounds.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. nih.gov Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311G(d,p), are commonly employed to optimize the geometry of molecules and calculate their electronic properties. nih.gov These calculations provide a foundational understanding of the molecule's three-dimensional shape and the distribution of electrons within it.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are prone to electrophilic and nucleophilic attack. The red areas in an MESP map indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, which are attractive to nucleophiles. This analysis helps in predicting the sites of interaction with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. The spatial distribution of these orbitals is also key in understanding reaction mechanisms. nih.gov

Orbital PropertySignificance
HOMO Energy Indicates electron-donating ability. Higher energy suggests a better electron donor.
LUMO Energy Indicates electron-accepting ability. Lower energy suggests a better electron acceptor.
HOMO-LUMO Gap Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. wikipedia.org It localizes the molecular orbitals into lone pairs and bonds, offering a Lewis-like structure representation. usc.edu This method allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be estimated using second-order perturbation theory. aiu.edunih.gov

NBO Interaction (Donor -> Acceptor)Stabilization Energy (E(2))Description
Filled Orbital (i) -> Ant-bonding Orbital (j)Energy associated with delocalizationThis value quantifies the stabilization resulting from electron delocalization from a filled bonding or lone pair orbital to an empty anti-bonding orbital.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov It is a powerful tool for simulating ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This allows for a theoretical prediction of the wavelengths at which a molecule will absorb light, providing insights into its photophysical properties.

Conformational Analysis and Stereochemical Insights

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule like 2-(Fluoromethyl)-1-methylpiperazine. The piperazine (B1678402) ring can exist in various conformations, such as chair and boat forms. The presence of substituents, in this case, a methyl group at the 1-position and a fluoromethyl group at the 2-position, influences the relative stability of these conformers. Theoretical calculations can determine the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This information is vital for understanding its biological activity and interactions with other molecules.

Reactivity Descriptors and Prediction of Chemical Behavior

No research findings are available for this specific compound.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving the Fluoromethyl Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes the fluorine in the fluoromethyl group a very poor leaving group in nucleophilic substitution reactions. Consequently, direct displacement of the fluoride (B91410) ion by a nucleophile is generally not a feasible reaction pathway under standard conditions. The high electronegativity of fluorine also decreases the electrophilicity of the adjacent carbon atom, further disfavoring SN2-type attacks.

While there is a lack of specific studies on the nucleophilic substitution at the fluoromethyl group of 2-(fluoromethyl)-1-methylpiperazine, it can be inferred from the general principles of organofluorine chemistry that such reactions would require harsh conditions or specialized reagents to activate the C-F bond. nih.gov

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety contains two tertiary amine nitrogens, N1 and N4, which are the primary sites for chemical derivatization. The nitrogen at the 4-position (N4), being further away from the electron-withdrawing fluoromethyl group, is more nucleophilic and basic than the nitrogen at the 1-position (N1). This difference in reactivity allows for selective functionalization.

N-Alkylation: The N4 nitrogen can readily undergo alkylation with various alkyl halides. This reaction typically follows an SN2 mechanism, where the piperazine nitrogen acts as the nucleophile. The choice of solvent and base is crucial for achieving mono-alkylation and avoiding the formation of quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net For instance, the reaction of 1-substituted piperazines with alkyl halides in the presence of a base like potassium carbonate is a common method for introducing a second alkyl group at the N4 position. nih.gov

N-Acylation: The N4 nitrogen can also be acylated using acyl chlorides or anhydrides to form the corresponding amide. This reaction is a nucleophilic acyl substitution and is generally very efficient. nih.gov The resulting amides are important intermediates in the synthesis of various biologically active molecules. The presence of the electron-withdrawing fluoromethyl group at the 2-position is expected to slightly decrease the nucleophilicity of the N4 nitrogen compared to 1-methylpiperazine (B117243), but it should still be sufficiently reactive for acylation. nih.gov

A summary of expected N-alkylation and N-acylation reactions is presented in the table below.

Reaction TypeReagent ExampleExpected Product at N4
N-AlkylationEthyl iodide4-Ethyl-2-(fluoromethyl)-1-methylpiperazine
N-AcylationAcetyl chloride1-(4-Acetyl-2-(fluoromethyl)piperazin-1-yl)ethan-1-one

This table presents expected products based on the general reactivity of piperazines.

Oxidative and Reductive Transformations

Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides. The tertiary amine at the 4-position is more susceptible to oxidation than the N1-methyl group due to steric and electronic factors. Common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) can be used for this transformation. google.com The oxidation of 1-methylpiperazine, a close analog, has been shown to yield 1-methylpiperazine-1-oxide. prepchem.comnih.gov Therefore, it is anticipated that this compound would similarly be oxidized at the N4 position to yield 4-(fluoromethyl)-1-methylpiperazine 1-oxide. The formation of N-oxides can sometimes be a metabolic pathway for piperazine-containing drugs. google.com

Reduction: The reduction of the piperazine ring itself is not a common transformation under standard laboratory conditions as it is already a saturated heterocycle. However, if an N-oxide of this compound were formed, it could be reduced back to the parent tertiary amine using reducing agents like H2/Pd or other catalytic hydrogenation methods. The reduction of N-oxides is a well-established reaction. google.com

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound primarily occurs at the N4 nitrogen atom through well-understood mechanistic pathways.

N-Alkylation Mechanism: The alkylation of the N4 nitrogen with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the N4 nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the departure of the halide leaving group. The reaction rate is dependent on the concentration of both the piperazine and the alkyl halide. To facilitate the reaction and neutralize the generated acid, a base is often employed. researchgate.netmdpi.com

N-Acylation Mechanism: The acylation of the N4 nitrogen with an acyl chloride or anhydride (B1165640) follows a nucleophilic acyl substitution mechanism. The reaction initiates with the nucleophilic attack of the N4 nitrogen on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses with the elimination of the leaving group (e.g., chloride) to yield the final amide product. nih.govacs.org

Recent advances in synthetic methodology have also explored photoredox catalysis for the C-H functionalization of piperazines, offering alternative pathways for derivatization. mdpi.com

Stability and Degradation Pathways in Controlled Research Environments

The stability of this compound is influenced by the robust piperazine ring and the strong carbon-fluorine bond. Generally, fluorinated compounds exhibit enhanced metabolic stability. nih.gov

Thermal and Chemical Stability: The piperazine ring is thermally stable. The introduction of a fluoromethyl group is expected to enhance the oxidative stability of the molecule compared to its non-fluorinated counterpart. However, like other amines, it can be susceptible to degradation in the presence of strong oxidizing agents or under harsh acidic or basic conditions.

Potential Degradation Pathways: In a research setting, potential degradation could occur through several pathways.

Oxidative Degradation: As mentioned, oxidation of the N4 nitrogen to an N-oxide is a likely transformation. google.com Further oxidation could potentially lead to ring-opening products, although this would require more forcing conditions.

Metabolic Degradation: In biological systems, piperazine derivatives can be metabolized through various pathways, including N-dealkylation and hydroxylation. researchgate.net While this article does not cover biological effects, it is plausible that in a research environment mimicking metabolic studies, enzymatic degradation could occur. Studies on the microbial degradation of fluorinated drugs have shown that while the C-F bond is stable, biotransformation can occur at other parts of the molecule. nih.govnih.gov

The table below summarizes the expected stability and potential degradation products.

ConditionPotential Outcome
Strong Oxidants (e.g., H₂O₂, mCPBA)Formation of 4-(Fluoromethyl)-1-methylpiperazine 1-oxide
Harsh Acidic/Basic conditionsPotential for ring-opening or other degradations
Biocatalytic EnvironmentPotential for N-dealkylation or hydroxylation

This table is based on general chemical principles and data from analogous compounds.

Applications As Research Tools and Chemical Probes Excluding Clinical Human Trials

Use as Synthetic Building Blocks in Organic Synthesis

In the realm of organic chemistry, the incorporation of specific structural motifs is crucial for designing molecules with desired properties. The 2-(fluoromethyl)-1-methylpiperazine structure offers a unique combination of a piperazine (B1678402) ring, a methyl group, and a fluoromethyl group, which influences the physicochemical properties of the final molecule it becomes part of.

The this compound moiety serves as a critical building block for the synthesis of complex molecular scaffolds, most notably for high-affinity ligands targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govresearchgate.net CSF1R is a key target in neuroinflammation research. nih.govmedrxiv.org

In a notable study, researchers synthesized a series of fluorine-containing analogs of a known CSF1R inhibitor, [¹¹C]CPPC. nih.govresearchgate.net One of the most promising analogs, named Psa374, incorporates the this compound structure. The synthesis of this complex molecule involves a multi-step pathway where the piperazine-containing fragment is coupled with other components to yield the final ligand. This strategic inclusion of the fluoromethylpiperazine group was aimed at enhancing the binding affinity and providing a site for potential radiolabeling with fluorine-18 (B77423). nih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. nih.govresearchgate.net While this compound contains a chiral center, a review of available scientific literature does not indicate its use as a traditional chiral auxiliary in asymmetric synthesis. nih.govscielo.org.mxbioorganica.com.uaresearchgate.net Its role is primarily as a permanent structural component of the final target molecule rather than a temporary stereochemistry-directing group.

Development of Radioligands for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that uses radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo. nih.gov The development of specific radioligands is crucial for studying diseases at the molecular level.

The development of PET radioligands often involves labeling with positron-emitting isotopes like Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (¹⁸F). Fluorine-18 is often preferred due to its longer half-life (109.8 minutes versus 20.4 minutes for ¹¹C), which allows for more complex synthesis and imaging protocols. nih.govnih.gov

Research has focused on preparing fluorine-containing analogs of PET ligands to enable labeling with ¹⁸F. nih.gov The synthesis of ligands like Psa374, which contains the this compound group, was specifically intended to create a version of the CSF1R inhibitor [¹¹C]CPPC that could potentially be labeled with fluorine-18. nih.govresearchgate.net Although the reported studies investigated a carbon-11 labeled version, [¹¹C]Psa374, the foundational work paves the way for future synthesis of an [¹⁸F]Psa374. nih.gov The synthesis of such ¹⁸F-labeled radiopharmaceuticals is a complex, often automated process that begins with producing the ¹⁸F isotope in a cyclotron. openmedscience.com

Once synthesized, new radioligands undergo rigorous testing in non-human models. Research involving [¹¹C]Psa374, the radiolabeled version of the molecule containing the this compound moiety, has been conducted in mice and monkeys to evaluate its potential for imaging CSF1R. nih.gov

CSF1R is considered a specific biomarker for microglia, the primary immune cells of the brain, which are heavily involved in neuroinflammatory processes seen in conditions like Alzheimer's disease and Parkinson's disease. nih.govmedrxiv.orgnih.gov PET imaging that targets CSF1R could provide invaluable insights into these diseases.

In preclinical PET studies, [¹¹C]Psa374 showed high initial uptake in the monkey brain. However, pharmacological challenge studies did not demonstrate specific binding to CSF1R at baseline levels in either mice or monkeys. nih.gov This suggests that while the tracer can enter the brain, it may not bind to its intended target with sufficient specificity under normal conditions to be a viable imaging agent without further modifications. Further research in animal models of neuroinflammation would be necessary to fully assess its potential. nih.gov

In Vitro Biochemical and Cellular Studies for Target Engagement Research

Before advancing to animal models, potential new drugs and imaging agents are first tested in controlled laboratory settings (in vitro). These biochemical and cellular assays are essential for determining a compound's affinity and selectivity for its biological target. nih.gov

For the development of CSF1R inhibitors, several fluorine-containing analogs, including the this compound-containing compound Psa374, were evaluated for their inhibitory potency. nih.gov This was measured by their half-maximal inhibitory concentration (IC₅₀), which indicates how much of the substance is needed to inhibit a specific biological process by half. A lower IC₅₀ value corresponds to a higher potency.

These in vitro studies found that several of the new fluoro-analogs, including Psa374, had high potency for CSF1R, with IC₅₀ values in the low-to-sub-nanomolar range, comparable to the parent compound CPPC. nih.gov This confirmed that the introduction of the fluoromethyl group was well-tolerated and maintained the high binding affinity required for a potential PET ligand.

Data Tables

Table 1: In Vitro Inhibitory Potency of CSF1R Ligands

CompoundDescriptionIC₅₀ (nM)
CPPCParent compound, known CSF1R inhibitor4.1
Psa3744-Fluoromethyl analog0.8

This table presents the half-maximal inhibitory concentration (IC₅₀) values for the parent compound (CPPC) and its fluoromethyl analog (Psa374) at the Colony-Stimulating Factor 1 Receptor (CSF1R). Data sourced from Altomonte et al., 2023. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been instrumental in studying the inhibition of key enzymes, particularly those implicated in neurodegenerative diseases.

Monoamine Oxidase B (MAO-B) Inhibition

The piperazine moiety, often in combination with a fluorinated phenyl group, is a common structural feature in many selective monoamine oxidase B (MAO-B) inhibitors. nih.gov The fluoromethyl group, in particular, has been explored in the design of potent MAO-B inhibitors. usd.edu Research has shown that the position and nature of substituents on the phenyl ring attached to the piperazine core significantly influence the inhibitory activity and selectivity for MAO-B over its isoenzyme, MAO-A. mdpi.comresearchgate.net

In one study, a series of pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety were synthesized and evaluated for their MAO inhibitory activities. mdpi.comresearchgate.net The results demonstrated that several of these compounds were potent and selective MAO-B inhibitors. For instance, a compound with a meta-bromo substitution on the phenyl ring (T6) exhibited the most potent MAO-B inhibition with an IC₅₀ value of 0.013 µM. mdpi.comresearchgate.net Another compound with a para-chloro substitution (T3) also showed significant potency with an IC₅₀ of 0.039 µM. mdpi.comresearchgate.net Both T6 and T3 were found to be reversible and competitive inhibitors of MAO-B, with Ki values of 0.0071 µM and 0.014 µM, respectively. mdpi.comresearchgate.net

The selectivity for MAO-B is a crucial aspect of this research. The selectivity index (SI), which is the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B, was highest for compounds T6 and T3, with values of 120.8 and 107.4, respectively. mdpi.comresearchgate.net This high selectivity is desirable as it minimizes the potential for side effects associated with the inhibition of MAO-A.

Acetylcholinesterase (AChE) Inhibition

The 1-methylpiperazine (B117243) moiety has also been incorporated into compounds designed as acetylcholinesterase (AChE) inhibitors. nih.gov AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The neurotoxicant 1-methyl-4-phenylpyridinium ion (MPP+), a metabolite of MPTP, has been shown to inhibit AChE in a dose-dependent manner. nih.gov Kinetic studies revealed that MPP+ acts as a linear mixed-type inhibitor of AChE with a Ki of 0.197 mM. nih.gov

Furthermore, some chalcone (B49325) derivatives containing N-methylpiperazine have been identified as dual inhibitors of both MAO-B and AChE. nih.gov For example, a compound with a 3-trifluoromethyl-4-fluorophenyl group (compound 2k) demonstrated potent and selective inhibition of MAO-B (IC₅₀ = 0.71 µM) and also effectively inhibited AChE with an IC₅₀ of 8.10 µM. nih.gov Another derivative with a 2-fluoro-5-bromophenyl group (compound 2n) also showed dual inhibitory activity against MAO-B (IC₅₀ = 1.11 µM) and AChE (IC₅₀ = 4.32 µM). nih.gov These findings highlight the potential of the 1-methylpiperazine scaffold in developing multi-target ligands.

Receptor Ligand Binding Assays

The structural motif of this compound is also found in ligands developed for various receptor binding assays, which are crucial for understanding receptor function and for screening potential drug candidates.

Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)

While direct binding data for this compound to PPARβ/δ is not extensively reported in the provided context, the broader class of piperazine-containing compounds has been investigated as modulators of PPARs. These receptors are involved in metabolic regulation, and ligands that can selectively target specific PPAR isotypes are of significant research interest. The development of such ligands often involves extensive structure-activity relationship studies where moieties like fluorinated piperazines are systematically evaluated.

5-HT Receptors

Phenylpiperazine derivatives are well-known ligands for serotonin (B10506) (5-HT) receptors. nih.gov The substitution pattern on the phenyl ring plays a critical role in determining the affinity and activity (agonist or antagonist) at different 5-HT receptor subtypes. For instance, research on ortho- and meta-substituted phenylpiperazines has provided insights into the conformational requirements for activating the 5-HT2C receptor. nih.gov Molecular modeling and experimental testing have suggested that a co-planar conformation between the piperazine and phenyl rings is associated with agonist activity at this receptor. nih.gov

Investigation of Biological Activity in Cell Lines for Research Purposes

Cell-based assays are fundamental in preclinical research to assess the biological effects of chemical compounds. Derivatives of this compound have been evaluated in various cell lines to probe their potential anti-proliferative and antibacterial activities.

Anti-proliferative Activity

The N-methylpiperazine moiety is a feature of several approved anticancer kinase inhibitors. nih.gov In research settings, novel compounds containing this group are frequently screened for their ability to inhibit the growth of cancer cell lines. For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and tested for their anti-proliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov These studies help to identify lead compounds for further development and to understand the structural features that contribute to cytotoxic activity.

Antibacterial Activity

The piperazine ring is a common scaffold in the design of new antibacterial agents. nanobioletters.comresearchgate.net Various derivatives are synthesized and tested against a panel of pathogenic bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nanobioletters.comnih.gov For instance, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety demonstrated excellent antibacterial activity against MRSA. nih.gov Another study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) showed it had higher antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and MRSA compared to a related compound. mdpi.com The minimum inhibitory concentrations (MICs) of PNT against these strains were found to be 2.5 ± 2.2 µg/mL, 2.5 ± 0.0 µg/mL, and 6.7 ± 2.9 µg/mL, respectively. mdpi.com Furthermore, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine (B1678525) substituted piperazine showed promising antibacterial activity against Gram-positive bacteria, with one compound exhibiting an eight-fold stronger inhibitory effect than linezolid. nih.gov

Role in Structure-Activity Relationship (SAR) Studies for Analog Development

The this compound scaffold serves as a valuable starting point for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can understand how structural changes affect biological activity. This iterative process is fundamental to the development of more potent and selective compounds.

For example, in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), a series of analogues of a lead compound containing a 4-(2-fluorophenyl)piperazin-1-yl)methyl moiety were synthesized. frontiersin.orgpolyu.edu.hkpolyu.edu.hk These studies revealed that the presence of a halogen substitute on the fluorophenyl moiety was essential for inhibitory activity against both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk Furthermore, modifications to other parts of the molecule, such as replacing a naphthalene (B1677914) moiety with a substituted benzene (B151609) ring, significantly impacted the inhibitory potency and selectivity. frontiersin.orgpolyu.edu.hkpolyu.edu.hk

Similarly, SAR studies on (1-aryl-2-piperazinylethyl)piperazines as antagonists for the melanocortin-4 receptor (MC4R) have been conducted to establish the structural requirements for blocking the binding of the endogenous antagonist, agouti-related protein (AGRP). nih.gov In another example, SAR studies on a series of 4-Azaindole-2-piperidine compounds for treating Chagas disease showed that the azaindole moiety was crucial for potency and that the central piperidine (B6355638) ring's planarity and shape significantly influenced activity. dndi.org These studies exemplify how the systematic modification of a core scaffold, such as one containing a piperazine ring, can elucidate the key structural determinants for a desired biological effect.

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC))

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of individual components in a mixture. For piperazine (B1678402) derivatives, which include 2-(Fluoromethyl)-1-methylpiperazine, reversed-phase HPLC is a common approach. However, due to the polar nature and poor UV absorption of some piperazines, modifications to the standard methodology are often necessary.

In the analysis of piperazine derivatives, a significant challenge can be their retention on non-polar stationary phases. One study reported that piperazine itself is not retained on a C18 column and elutes at the dead time. To overcome this, derivatization is often employed to increase the hydrophobicity and UV activity of the analyte. researchgate.net For instance, a method for determining piperazine in active pharmaceutical ingredients (APIs) utilized a chiral stationary phase (Chiralpak IC) with a mobile phase of acetonitrile (B52724), methanol (B129727), and diethylamine (B46881) (90:10:0.1 v/v/v) to achieve good separation. jocpr.com

UHPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UHPLC-MS/MS method was developed for the simultaneous quantification of 1-amino-4-methyl-piperazine (AMP) and 1-methyl-4-nitroso-piperazine (MNP) in the hydrolysis of rifampicin. This method utilized a C18 column with a gradient elution of water (with 5 mM ammonium (B1175870) formate, pH 8.0) and methanol. mdpi.com Such a method could be adapted for this compound, likely requiring optimization of the gradient and pH to achieve optimal separation and peak shape.

Table 1: Exemplar UHPLC-MS/MS Conditions for Piperazine Derivatives

ParameterCondition
Column InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm)
Mobile Phase A Water with 5 mM Ammonium Formate, pH 8.0
Mobile Phase B Methanol
Flow Rate 0.25 mL/min
Gradient 90% A for 2.7 min, then to 5% A over 0.3 min, hold at 5% A for 8 min, then return to 90% A
Column Temperature 40 °C
Injection Volume 1 µL
Detection Triple Quadrupole Mass Spectrometer (ESI+)
This table is based on a method for 1-amino-4-methyl-piperazine and 1-methyl-4-nitroso-piperazine and would require optimization for this compound. mdpi.com

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) presents a high-efficiency separation technique that is well-suited for the analysis of charged or polar compounds that can be challenging to resolve by HPLC. The separation in CE is based on the differential migration of analytes in an electric field. For piperazine compounds, which are basic and can be protonated to carry a positive charge, CE is a particularly effective analytical tool.

A study on the separation of various designer piperazine drugs, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), demonstrated the utility of CE. asme.orgnih.gov The researchers developed a chiral CE method that could separate a mixture of six piperazine compounds and four chiral amphetamines in under 23 minutes. The optimized conditions involved a 200 mM phosphate (B84403) buffer at pH 2.8 with 20 mM hydroxypropyl-β-cyclodextrin (HPβCD) as a chiral selector. asme.orgnih.gov This method provided distinct migration times and UV-spectral data for all compounds. Given the structural similarities, a similar CE method could be developed for the analysis of this compound, with adjustments to the buffer pH and selector concentration to optimize the separation.

Another investigation into the electrophoretic behavior of quinolones with a piperazinyl substituent by capillary zone electrophoresis further underscores the applicability of this technique. nih.gov This study highlighted that piperazinyl-substituted compounds can exist in different protonated states depending on the pH, which significantly influences their electrophoretic mobility. nih.gov

Spectroscopic Detection Methods

In conjunction with separation techniques, spectroscopic methods are essential for the detection and identification of analytes. For a compound like this compound, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful tools.

Mass Spectrometry (MS): When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry provides highly sensitive and selective detection. For piperazine derivatives, electron ionization (EI) in GC-MS can produce characteristic fragmentation patterns that aid in structural elucidation. The NIST WebBook provides a reference mass spectrum for 1-methylpiperazine (B117243), which would share some fragmentation pathways with its fluoromethyl analog. nist.gov In LC-MS, electrospray ionization (ESI) is commonly used, and for piperazines, analysis is typically performed in positive ion mode due to the basicity of the nitrogen atoms. mdpi.commdpi.commdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of synthetic compounds. ChemicalBook provides a reference ¹H NMR spectrum for 1-methylpiperazine. chemicalbook.com For this compound, the NMR spectra would be expected to show characteristic signals for the methyl and fluoromethyl groups, as well as the piperazine ring protons, with specific chemical shifts and coupling constants providing definitive structural information.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in a molecule. The NIST WebBook contains a gas-phase IR spectrum for 1-methylpiperazine, which shows characteristic C-H and N-H stretching and bending vibrations. nist.gov The IR spectrum of this compound would additionally feature a characteristic C-F stretching vibration.

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For piperazine and its derivatives, which can exhibit poor chromatographic retention and low UV absorbance, derivatization is a common strategy to enhance detectability, particularly for GC and HPLC-UV analysis.

For GC analysis, the presence of two imino groups in the piperazine structure can lead to poor peak shape and tailing. google.com Pre-column derivatization with reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) can cap these polar groups, improving volatility and chromatographic performance. google.comscholars.directscholars.direct One method for the analysis of piperazine residues in tissue involved derivatization with acetic anhydride, followed by GC-MS/MS analysis. google.com Another study on piperazine designer drugs utilized TFAA for derivatization before GC-MS analysis. scholars.directscholars.direct

For HPLC with UV detection, derivatization is employed to introduce a chromophore into the analyte molecule, thereby increasing its UV absorbance and sensitivity. A method was developed for the analysis of piperazine in an API using 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) as a derivatizing agent to form a stable, UV-active product. jocpr.com

Table 2: Common Derivatization Reagents for Piperazine Analysis

Analytical TechniqueDerivatizing ReagentPurpose
GC-MSAcetic AnhydrideImproves volatility and peak shape
GC-MSTrifluoroacetic Anhydride (TFAA)Improves volatility and chromatographic performance
HPLC-UV4-chloro-7-nitrobenzofuran (NBD-Cl)Introduces a UV-active chromophore
These derivatization strategies, developed for piperazine and its derivatives, are applicable for enhancing the analytical sensitivity of this compound. jocpr.comgoogle.comscholars.directscholars.direct

Future Research Directions and Translational Potential in Chemical Sciences

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of C-functionalized piperazines, particularly those bearing a fluorinated substituent, presents a significant challenge that invites the development of novel and more sustainable synthetic methods. Traditional routes to substituted piperazines often involve multi-step sequences with harsh reagents. mdpi.comnih.gov Future research into the synthesis of 2-(Fluoromethyl)-1-methylpiperazine would likely focus on more direct and efficient C-H functionalization strategies. mdpi.comresearchgate.net

Modern synthetic approaches that could be explored include:

Late-Stage Fluorination: The development of methods for the direct introduction of a fluoromethyl group onto a pre-formed 1-methylpiperazine (B117243) ring would be a highly desirable and atom-economical approach. This could potentially be achieved through photoredox catalysis or other radical-mediated processes. mdpi.com

Asymmetric Synthesis: To access enantiomerically pure forms of This compound , the development of catalytic asymmetric synthetic methods is crucial. This could involve the use of chiral catalysts in reactions such as the asymmetric alkylation of a piperazine (B1678402) precursor. nih.gov

Flow Chemistry: Utilizing continuous flow reactors could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety, and easier scalability. researchgate.net

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could lead to more sustainable and selective processes, operating under milder conditions and reducing waste.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Late-Stage C-H FluoromethylationAtom economy, reduced step countSelectivity, functional group tolerance
Asymmetric SynthesisAccess to single enantiomersCatalyst development, cost
Flow ChemistryScalability, safety, process controlInitial setup cost, optimization
BiocatalysisHigh selectivity, mild conditionsEnzyme discovery and engineering

Advanced Spectroscopic Techniques for Real-time Mechanistic Insight

A thorough understanding of the reaction mechanisms involved in the synthesis of This compound is essential for process optimization and the development of more efficient protocols. Advanced spectroscopic techniques can provide invaluable real-time data on reaction kinetics, intermediates, and byproducts.

Key techniques that could be employed include:

In-situ NMR Spectroscopy: This would allow for the direct observation of the formation of the product and any intermediates in the reaction mixture, providing detailed mechanistic information.

In-situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactants and the appearance of products in real-time, offering insights into reaction kinetics.

Mass Spectrometry: Techniques such as ReactIR coupled with mass spectrometry can provide simultaneous structural and kinetic information, helping to identify transient species.

The application of these techniques would facilitate a deeper understanding of the reaction landscape, enabling the rational optimization of reaction conditions to maximize yield and minimize impurities.

Integration of Computational Predictions with Experimental Design in Synthesis

The synergy between computational chemistry and experimental synthesis has become a powerful tool in modern chemical research. quora.comnih.govresearchgate.netacs.org In the context of This compound , computational modeling can play a predictive and guiding role in several key areas:

Reaction Pathway Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to model potential reaction pathways, calculate activation energies, and predict the feasibility of different synthetic routes. researchgate.net This can help to prioritize experimental efforts towards the most promising approaches.

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for the target molecule and potential intermediates. This can aid in the interpretation of experimental spectra and the confirmation of product identity.

Catalyst Design: For catalytic reactions, computational modeling can be used to design and screen potential catalysts, predicting their activity and selectivity before they are synthesized and tested in the lab.

This integrated approach, where computational predictions inform experimental design and experimental results feedback to refine computational models, can significantly accelerate the research and development process. quora.comnih.gov

Development of Innovative Research Tools and Chemical Probes

The unique structural features of This compound , namely the fluoromethyl group and the piperazine scaffold, make it an attractive candidate for development as a chemical probe. The introduction of fluorine can enhance metabolic stability and alter pharmacokinetic properties, which is advantageous in the design of bioactive molecules. tandfonline.comnih.govyoutube.com

Potential applications as a research tool include:

¹⁹F NMR Probes: The presence of the fluoromethyl group provides a unique ¹⁹F NMR signature, which can be exploited for in vitro and in vivo imaging and binding studies, as there is no background signal in biological systems.

PET Imaging Ligands: The introduction of a fluorine-18 (B77423) radiolabel would enable the use of this molecule as a positron emission tomography (PET) tracer for imaging specific biological targets in the body. nih.gov The development of fluorinated analogs of known bioactive compounds is a common strategy in the design of new PET radioligands. researchgate.net

Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The piperazine nitrogens provide convenient handles for derivatization.

Elucidation of Broader Chemical Space through Targeted Derivatization

The piperazine scaffold is a common motif in a vast number of approved drugs, highlighting its importance in medicinal chemistry. mdpi.comresearchgate.netrsc.org Targeted derivatization of This compound would allow for the exploration of a broader chemical space and the potential discovery of new bioactive compounds.

Derivatization strategies could focus on:

N-Arylation and N-Alkylation: The secondary amine of the piperazine ring can be readily functionalized with a wide variety of aryl and alkyl groups using well-established methods such as Buchwald-Hartwig amination or reductive amination. mdpi.com This would allow for the systematic exploration of structure-activity relationships.

Introduction of Additional Functional Groups: Further functionalization of the piperazine ring or the attached substituents could be explored to modulate properties such as solubility, lipophilicity, and target binding affinity.

Combinatorial Chemistry: The use of combinatorial approaches to generate large libraries of derivatives would enable the rapid screening for desired biological activities.

The systematic exploration of the chemical space around the This compound core could lead to the identification of novel compounds with valuable applications in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(fluoromethyl)-1-methylpiperazine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or alkylation of piperazine derivatives. For example, propargyl bromide can be reacted with 1-(2-fluorobenzyl)piperazine in DMF using K₂CO₃ as a base, with monitoring via TLC (hexane:ethyl acetate, 2:1) . Yield optimization may require adjusting solvent polarity, reaction time (6–7 hours), and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to alkylating agent). Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is recommended for isolating the product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to verify fluoromethyl and methyl group positions. High-Performance Liquid Chromatography (HPLC) or GC-MS ensures purity (>95%), while melting point analysis and FT-IR can validate functional groups . For chiral variants, chiral HPLC or polarimetry is necessary to assess enantiomeric excess .

Q. How do physicochemical properties (e.g., solubility, log P) influence the compound’s stability in biological assays?

  • Methodological Answer : Aqueous solubility (predicted via ESOL Log S) and lipophilicity (log P ~1.14) determine solvent selection for in vitro assays. Poor solubility may require DMSO or ethanol co-solvents (<1% v/v). Stability under physiological pH (7.4) and temperature (37°C) should be tested via accelerated degradation studies using LC-MS .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies in cytotoxicity or receptor binding data may arise from assay conditions (e.g., cell line variability, incubation time). Meta-analysis of dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) can clarify mechanisms. Cross-referencing with structural analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) helps identify substituent-specific trends .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced kinase inhibition?

  • Methodological Answer : Key modifications include:

  • Fluorine positioning : Para-fluorine on benzyl groups enhances electron-withdrawing effects, improving target engagement (e.g., tyrosine kinase inhibition) .
  • Methyl group effects : N-Methylation reduces basicity, potentially altering blood-brain barrier penetration.
  • Hybrid analogs : Coupling with quinazoline or imidazole moieties (e.g., via EDCI-mediated amidation) broadens activity spectra .
    • Computational docking (AutoDock Vina) against kinase domains (e.g., EGFR or Akt) validates hypothesized interactions .

Q. What experimental and computational approaches validate the molecular docking predictions of this compound analogs as anticancer agents?

  • Methodological Answer : Docking results (e.g., binding energies ≤−8.5 kcal/mol) should correlate with in vitro cytotoxicity (MTT assay) across cancer cell lines (e.g., MCF-7, HepG2). MD simulations (GROMACS) assess binding stability (>50 ns trajectories). Free energy perturbation (FEP) calculations quantify substituent contributions to binding .

Q. How does chirality impact the biological activity of this compound enantiomers, and what methods are used for enantioselective synthesis?

  • Methodological Answer : Enantiomers may exhibit divergent receptor binding (e.g., σ-receptors) or metabolic stability. Asymmetric synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) achieves enantiomeric excess. Chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD) confirm stereochemistry .

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for volatile solvents (e.g., DCM), PPE (nitrile gloves, lab coats), and emergency eyewash stations. Toxicity assessments include Ames test for mutagenicity and acute toxicity studies (OECD 423). Storage at −20°C under argon prevents degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.